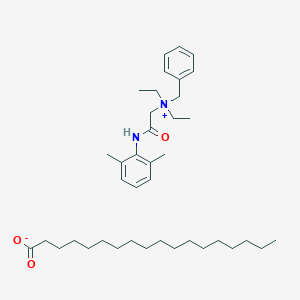

Denatonium stearate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Denatonium, usually available as denatonium benzoate, is one of the most bitter compounds known . It was discovered in 1958 during research on local anesthetics . It’s used to denature industrial alcohols and to make potentially harmful household products extremely unpalatable .

Synthesis Analysis

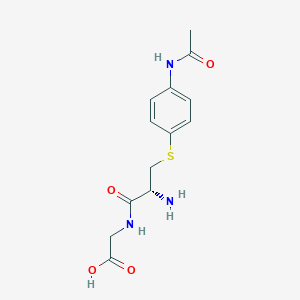

Denatonium can be synthesized from a popular anesthetic, Lidocaine . Lidocaine is alkylated with benzyl chloride in the presence of a catalyst and subsequently subjected to an ion exchange reaction . This path results in the formation of two organic salts, denatonium benzoate and denatonium saccharinate .Molecular Structure Analysis

The structures of the products were identified via spectroscopic methods (FTIR and NMR spectroscopies) . Denatonium cation is a derivative of betaine .Chemical Reactions Analysis

Denatonium benzoate can undergo H/D exchange of its α-carbon hydrogen atoms in CH2 group situated between carbonyl and quaternary ammonium groups . This method of deuterium labeling is rapid, cost-efficient, and does not require derivatization reagents or further purification .Physical And Chemical Properties Analysis

Denatonium salts are considered the most bitter substances currently known to mankind . Determination of basic physicochemical parameters (solubility in water and octanol−water partition coefficient) enabled the assessment of the potential impact of these compounds on the natural environment .作用機序

Safety and Hazards

Denatonium benzoate is harmful if swallowed and may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It’s toxic to aquatic life with long-lasting effects .

将来の方向性

Denatonium benzoate is an important aversive agent used in the prevention of accidental consumption of liquids such as cleaning agents, windshield washer fluids, disinfectants, and horticultural products . The development of new analytical methodologies for the denatonium benzoate determination is required . The synthesis of deuterated isotopologues is relatively inexpensive, and they are not considered as good internal standards due to the possible deuterium effect on the retention time during LC-MS analysis .

特性

IUPAC Name |

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O.C18H36O2/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-14H,5-6,15-16H2,1-4H3;2-17H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKMCLDYTBLXEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

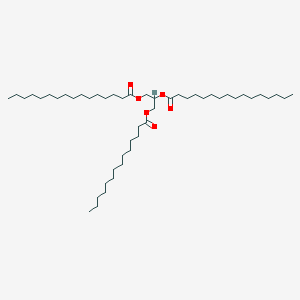

CCCCCCCCCCCCCCCCCC(=O)[O-].CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)